4-(4-Cyclopentylpiperazin-1-yl)quinoline
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Overview
Description
4-(4-Cyclopentylpiperazin-1-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and piperazine. Quinoline is a bicyclic aromatic compound with a wide range of applications in medicinal and synthetic organic chemistry . Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions, known for its biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclopentylpiperazin-1-yl)quinoline typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide efficient routes to obtain the desired piperazine derivatives.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve green and sustainable chemical processes. These include microwave-assisted synthesis, the use of recyclable catalysts, one-pot reactions, solvent-free reaction conditions, and the use of ionic liquids . These methods aim to reduce environmental impact and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclopentylpiperazin-1-yl)quinoline undergoes various types of chemical reactions, including:
Reduction: Deoxygenation of N-heterocyclic N-oxides using visible-light-mediated metallaphotoredox catalysis.
Substitution: Cross-coupling reactions with alkyl Grignard reagents using iron-catalyzed processes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Cobalt oxide, titanium dioxide, and o-quinone-based catalysts.
Reducing agents: Hantzsch esters and visible-light-mediated catalysts.
Substituting agents: Alkyl Grignard reagents and iron catalysts.
Major Products Formed
The major products formed from these reactions include substituted quinolines, deoxygenated N-heterocycles, and various functionalized quinoline derivatives .
Scientific Research Applications
4-(4-Cyclopentylpiperazin-1-yl)quinoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-Cyclopentylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit protein kinases, which play a crucial role in cell signaling and regulation . The exact molecular targets and pathways involved may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
4-(4-Cyclopentylpiperazin-1-yl)quinoline can be compared with other similar compounds, such as:
4-(1-Phenyl-1H-pyrazol-4-yl)quinoline: Known for its mGlu4 PAM activity.
N-(7-Chloroquinolin-4-yl)piperazine-1-carbothioamide: Exhibits antimalarial activity.
7-Chloro-4-(piperazin-1-yl)quinoline-carrying propionic acid hydrazone derivatives: Effective as antiprotozoal agents.
The uniqueness of this compound lies in its specific structural features and the combination of quinoline and piperazine moieties, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C18H23N3 |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-(4-cyclopentylpiperazin-1-yl)quinoline |
InChI |
InChI=1S/C18H23N3/c1-2-6-15(5-1)20-11-13-21(14-12-20)18-9-10-19-17-8-4-3-7-16(17)18/h3-4,7-10,15H,1-2,5-6,11-14H2 |
InChI Key |
BUSRSMUFQCPPQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C3=CC=NC4=CC=CC=C43 |
Origin of Product |
United States |
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